

Application Notes & Protocols: In Vitro Dissolution Testing of Rosuvastatin Sodium Tablet Formulations

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Compound of Interest

Compound Name: Rosuvastatin Sodium

Cat. No.: B15613014

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide to the in vitro dissolution testing of **rosuvastatin sodium** tablet formulations, including detailed experimental protocols and comparative data analysis.

Introduction

In vitro dissolution testing is a critical quality control parameter in the development and manufacturing of oral solid dosage forms, such as **rosuvastatin sodium** tablets. It provides essential information about the rate and extent of drug release from the tablet matrix, which is crucial for ensuring batch-to-batch consistency and predicting in vivo performance.

Rosuvastatin is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Therefore, the dissolution of the drug from the tablet can be the rate-limiting step for its absorption and bioavailability.

This document outlines standardized protocols for the in vitro dissolution testing of **rosuvastatin sodium** tablets, summarizes comparative dissolution data from various studies, and provides a visual workflow of the experimental process.

Experimental Protocols

Detailed methodologies for the in vitro dissolution testing of **rosuvastatin sodium** tablets are provided below. These protocols are based on common practices and pharmacopeial recommendations.

Dissolution Apparatus and Parameters

The choice of apparatus and parameters is critical for obtaining reliable and reproducible results. The most commonly used apparatus for rosuvastatin tablets is the USP Apparatus II (Paddle).

Protocol 1: Standard Dissolution Testing (USP Apparatus II)

- Apparatus: USP Apparatus II (Paddle)
- Dissolution Medium: 900 mL of a selected medium (see Table 1 for options).
- Temperature: 37 ± 0.5 °C.
- Rotation Speed: 50 rpm.^[1]^[2]
- Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.^[2]
- Procedure:
 - De-aerate the dissolution medium by heating and vacuum filtration.
 - Place 900 mL of the de-aerated medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.
 - Carefully drop one rosuvastatin tablet into each vessel.
 - Start the apparatus immediately.
 - At each specified time point, withdraw a 10 mL aliquot of the sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[\[2\]](#)
- Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- Analyze the filtered samples for rosuvastatin concentration using a validated analytical method (see Section 2.2).

Table 1: Commonly Used Dissolution Media for Rosuvastatin Tablets

Dissolution Medium	pH	Rationale
0.1 N Hydrochloric Acid (HCl)	1.2	Simulates gastric fluid. [2]
Phosphate Buffer	6.8	Simulates intestinal fluid. [1] [2] [3]
Sodium Citrate Buffer	6.6	Recommended by the FDA for rosuvastatin calcium dissolution studies. [2]

Analytical Methods

The concentration of rosuvastatin in the collected dissolution samples can be determined using UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol 2: UV-Vis Spectrophotometric Analysis

- Instrument: A calibrated UV-Vis Spectrophotometer.
- Wavelength: The wavelength of maximum absorbance for rosuvastatin, typically around 244 nm.[\[2\]](#)
- Procedure:
 - Prepare a standard stock solution of Rosuvastatin Calcium Reference Standard in the dissolution medium.

- Prepare a series of calibration standards by diluting the stock solution to known concentrations.
- Measure the absorbance of the calibration standards and the dissolution samples at 244 nm, using the dissolution medium as a blank.
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of rosuvastatin in the dissolution samples from the calibration curve.
- Calculate the percentage of the labeled amount of rosuvastatin dissolved at each time point.

Protocol 3: HPLC Analysis

- Instrument: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).[4]
- Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate adjusted to a specific pH).
- Flow Rate: Typically 1.0 mL/min.[4]
- Detection Wavelength: 242 nm.[4]
- Procedure:
 - Prepare a standard solution of Rosuvastatin Calcium Reference Standard in the mobile phase.
 - Inject the standard solution and the filtered dissolution samples into the HPLC system.
 - Identify and quantify the rosuvastatin peak based on its retention time and peak area compared to the standard.

- Calculate the percentage of the labeled amount of rosuvastatin dissolved at each time point.

Data Presentation

The following tables summarize the quantitative data from various studies on the in vitro dissolution of different rosuvastatin tablet formulations.

Table 2: Comparative Dissolution Profiles of Rosuvastatin Calcium Tablets (20 mg) in Different Media[2]

Time (min)	0.1 N HCl (pH 1.2)	Phosphate Buffer (pH 6.8)	Sodium Citrate Buffer (pH 6.6)
Crestor® (Innovator)			
5	35.4 ± 2.1	45.2 ± 3.5	60.1 ± 4.2
10	55.8 ± 3.3	68.7 ± 4.1	85.3 ± 5.1
15	70.2 ± 4.5	80.1 ± 4.8	95.6 ± 3.9
30	82.5 ± 5.1	92.3 ± 3.9	98.2 ± 2.8
45	86.7 ± 4.2	96.8 ± 2.5	99.0 ± 1.9
60	88.9 ± 3.8	98.5 ± 2.1	99.1 ± 1.5
Generic A (Resova)			
5	33.1 ± 2.5	40.5 ± 3.1	55.4 ± 4.5
10	52.7 ± 3.8	65.2 ± 4.5	82.1 ± 5.5
15	68.9 ± 4.1	78.9 ± 5.2	93.8 ± 4.1
30	80.1 ± 4.9	90.5 ± 4.2	99.5 ± 2.5
45	85.3 ± 3.9	95.1 ± 3.1	101.2 ± 2.1
60	88.7 ± 3.5	98.8 ± 2.4	102.1 ± 1.8
Generic B (Ivarin)			
5	25.6 ± 3.1	55.1 ± 4.2	58.2 ± 4.8
10	45.2 ± 4.2	75.8 ± 5.1	80.5 ± 5.8
15	60.5 ± 5.1	85.3 ± 4.9	90.1 ± 4.5
30	70.1 ± 4.8	94.2 ± 3.8	96.8 ± 3.2
45	73.5 ± 4.1	97.5 ± 2.9	98.5 ± 2.5
60	75.2 ± 3.9	98.4 ± 2.2	99.8 ± 1.9

Data is presented as Mean Cumulative Drug Release ± SD.

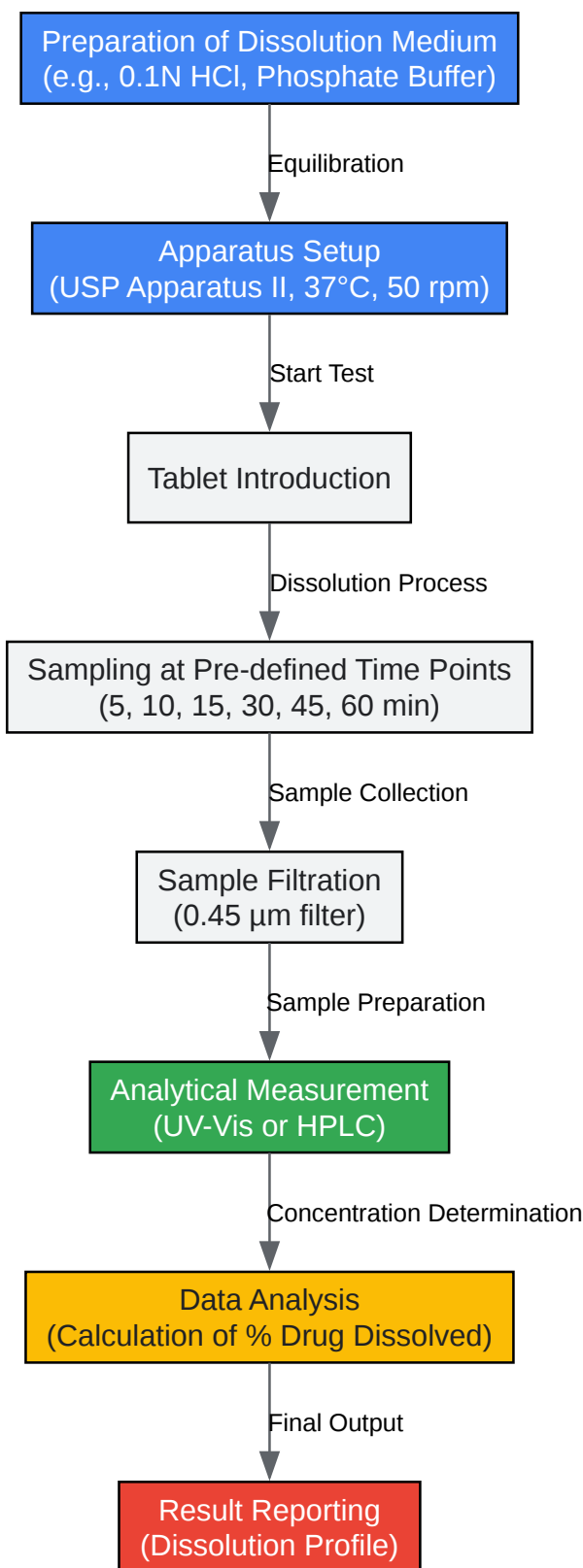
Table 3: Dissolution of Fast-Dissolving Rosuvastatin Tablets^[1]

Formulation	Superdisintegrant	T50 (min)	T90 (min)	DE30 (%)
F1	Sodium Starch Glycolate	15.2	45.8	55.2
F2	Croscarmellose Sodium	12.8	38.5	62.5
F3	Pregelatinized Starch	18.5	55.7	48.9
F4	Mannitol	10.5	31.6	70.1

T50 and T90 represent the time taken for 50% and 90% of the drug to be released, respectively. DE30 is the dissolution efficiency at 30 minutes.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the in vitro dissolution testing process for **rosuvastatin sodium** tablets.



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Caption: Workflow for In Vitro Dissolution Testing of Rosuvastatin Tablets.

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